1-(6-bromo-5-hydroxyindolin-1-yl)ethanone
Overview
Description
1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is known for its unique structure, which includes a bromine atom and a hydroxy group attached to an indoline ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone typically involves the bromination of 5-hydroxyindoline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step . The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-5-hydroxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(6-bromo-5-oxoindolin-1-yl)ethanone.
Reduction: 1-(5-hydroxyindolin-1-yl)ethanone.
Substitution: 1-(6-substituted-5-hydroxyindolin-1-yl)ethanone.
Scientific Research Applications
1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is utilized in various fields of scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and signal transduction pathways[5][5].
Comparison with Similar Compounds
Similar Compounds
1-(5-hydroxyindolin-1-yl)ethanone: Lacks the bromine atom, leading to different reactivity and biological activity.
1-(6-chloro-5-hydroxyindolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
1-(6-bromo-5-methoxyindolin-1-yl)ethanone:
Uniqueness
1-(6-bromo-5-hydroxyindolin-1-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxy group on the indoline ring. This combination imparts distinct chemical properties, making it valuable in various research applications and differentiating it from similar compounds .
Properties
IUPAC Name |
1-(6-bromo-5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)12-3-2-7-4-10(14)8(11)5-9(7)12/h4-5,14H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMUSSQQLTWOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620599 | |
Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42443-15-2 | |
Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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